3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
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Overview
Description
Preparation Methods
The synthesis of 3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. Common methods for synthesizing triazole derivatives include:
Debus-Radziszewski Synthesis: This method involves the reaction of an aldehyde, an amine, and an isocyanide.
Wallach Synthesis: This involves the cyclization of hydrazines with carboxylic acids or their derivatives.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form triazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with hydrazines.
Marckwald Synthesis: This involves the reaction of nitriles with hydrazines.
Amino Nitrile Method: This involves the reaction of amino nitriles with hydrazines.
Chemical Reactions Analysis
3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other similar compounds, such as:
1H-1,2,4-Triazole, 1-(tricyclohexylstannyl): This compound also contains a triazole ring but has different substituents, leading to different chemical and biological properties.
1H-1,2,4-Triazol-5-amine, 1-ethyl: This compound has an ethyl group attached to the triazole ring, which affects its reactivity and applications.
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
3-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-16-11(8-5-9-13)14-12(15-16)10-6-3-2-4-7-10/h10H,2-9,13H2,1H3 |
InChI Key |
NBQBRTFTXKTAGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CCCCC2)CCCN |
Origin of Product |
United States |
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